3-(4-methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that combines a pyrazole ring with a piperidine ring. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential applications in drug discovery and development. The pyrazole moiety is known for its biological activity, while the piperidine structure is commonly found in many pharmaceuticals, making this compound a valuable scaffold for synthesizing bioactive molecules .
3-(4-methyl-1H-pyrazol-1-yl)piperidine can be classified as a heterocyclic organic compound. Its systematic name reflects its structural components: a piperidine ring substituted at one position with a 4-methyl-1H-pyrazole group. This classification situates it within the broader category of nitrogen-containing heterocycles, which are often explored for their pharmaceutical properties .
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine typically involves several key steps:
One notable synthesis route involves the use of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate as an intermediate, showcasing the compound's versatility in forming complex molecular structures . The synthetic pathways often require careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity.
The molecular formula of 3-(4-methyl-1H-pyrazol-1-yl)piperidine is . The structure consists of a six-membered piperidine ring fused with a five-membered pyrazole ring. Key structural features include:
The connectivity between these rings allows for various conformations, influencing the compound's reactivity and interaction with biological targets .
3-(4-methyl-1H-pyrazol-1-yl)piperidine participates in several chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or improved pharmacokinetic properties .
The primary mechanism of action for 3-(4-methyl-1H-pyrazol-1-yl)piperidine involves its interaction with soluble epoxide hydrolase enzymes. By inhibiting these enzymes, the compound affects metabolic pathways involving epoxides, which are crucial in regulating blood pressure and inflammation.
The inhibition of soluble epoxide hydrolase leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects. This mechanism underlies potential therapeutic applications in treating hypertension and inflammatory conditions .
3-(4-methyl-1H-pyrazol-1-yl)piperidine exhibits several notable physical properties:
The chemical properties include:
3-(4-methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Research continues into expanding its utility in medicinal chemistry, particularly in synthesizing derivatives that exhibit enhanced biological activity or specificity .
3-(4-Methyl-1H-pyrazol-1-yl)piperidine (C₉H₁₅N₃, MW 165.24 g/mol) exemplifies a strategically engineered hybrid scaffold combining piperidine’s three-dimensional saturation with pyrazole’s planar aromaticity. Its molecular architecture features a methyl group at the pyrazole 4-position and a piperidine ring linked via N1, creating a bioisosteric bridge between alicyclic and heteroaromatic pharmacophores [7]. This design leverages pyrazole’s dual nitrogen functionality—where N2 acts as a hydrogen bond acceptor (pyridine-like) and N1 participates in aromatic conjugation (pyrrole-like)—alongside piperidine’s basic nitrogen, which facilitates salt formation and enhances water solubility . The methyl group at C4 serves dual purposes: it introduces steric modulation and metabolic resistance by blocking oxidative pathways [9]. Such hybridization addresses key challenges in drug design, including bioavailability optimization and target engagement versatility, positioning this scaffold as a versatile template for kinase inhibitors, CNS modulators, and antimicrobial agents [5] .
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-(4-Methyl-1H-pyrazol-1-yl)piperidine | C₉H₁₅N₃ | 165.24 | Methyl at pyrazole C4; piperidine at N1 |
4-(3-Methyl-1H-pyrazol-1-yl)piperidine | C₉H₁₅N₃ | 165.24 | Positional isomerism at piperidine linkage |
4-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine | C₉H₁₄IN₃ | 291.13 | Iodo at pyrazole C4; methylene linker |
1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine | C₁₃H₂₀IN₃O₂ | 377.23 | Boc-protected piperidine; iodo substituent |
The evolution of piperidine-pyrazole hybrids traces back to foundational heterocyclic chemistry breakthroughs. Knorr’s 1883 synthesis of antipyrine (a pyrazolone derivative) established pyrazole’s capacity for biological activity, though early efforts faced regioselectivity challenges in N-alkylation [5] [6]. The 1990s marked a turning point with celecoxib’s approval, demonstrating pyrazole’s efficacy as a COX-2 inhibitor and validating N1-aryl substitutions for target selectivity [3] [5]. Concurrently, piperidine emerged as a privileged scaffold for CNS penetration due to its structural mimicry of endogenous neurotransmitters .
The fusion of these systems accelerated with advances in regioselective synthesis. For instance, transition-metal-catalyzed N-arylation (e.g., Cu-mediated Ullmann coupling) resolved historical challenges in linking pyrazole to sterically constrained alicycles like piperidine [6]. This enabled derivatives such as 3-(4-methyl-1H-pyrazol-1-yl)piperidine to overcome metabolic instability seen in early analogs like aminophenazone [5] . Modern green synthesis techniques—including mechanochemical grinding and microwave-assisted cyclization—further optimized efficiency, reducing reaction times from hours to minutes while improving yields [6] [10]. These innovations cemented piperidine-pyrazole hybrids as keystones in developing kinase inhibitors (e.g., crizotinib analogs) and antimicrobial agents targeting Gram-positive bacteria [3] .
Substituent positioning critically dictates the pharmacodynamic and pharmacokinetic profiles of pyrazole-piperidine compounds. The distinction between 3-(4-methyl-1H-pyrazol-1-yl)piperidine and its 4-piperidine regioisomer exemplifies this principle: attachment at the piperidine 3-position versus 4-position alters the nitrogen’s spatial orientation by ~120°, disrupting hydrogen-bonding networks with targets like p38 MAP kinase [4] [7]. Similarly, N1 versus C3 linkage of pyrazole to piperidine transforms the molecule’s electronic profile. Direct attachment (e.g., 4-(pyrazol-1-yl)piperidine) restricts conformational mobility, while methylene-bridged derivatives (e.g., 4-((pyrazol-1-yl)methyl)piperidine) enhance flexibility but reduce metabolic stability [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2